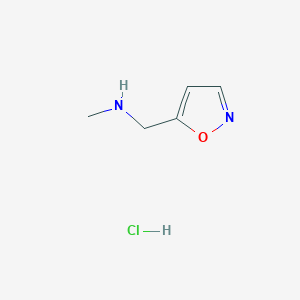

Isoxazol-5-ylmethyl-methyl-amine hydrochloride

CAS No.: 1187927-44-1

Cat. No.: VC7938867

Molecular Formula: C5H9ClN2O

Molecular Weight: 148.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187927-44-1 |

|---|---|

| Molecular Formula | C5H9ClN2O |

| Molecular Weight | 148.59 |

| IUPAC Name | N-methyl-1-(1,2-oxazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H8N2O.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3;1H |

| Standard InChI Key | MMBKDOICYQXOHN-UHFFFAOYSA-N |

| SMILES | CNCC1=CC=NO1.Cl |

| Canonical SMILES | CNCC1=CC=NO1.Cl |

Introduction

Chemical Structure and Fundamental Properties

Isoxazol-5-ylmethyl-methyl-amine hydrochloride consists of an isoxazole ring—a heterocycle containing one oxygen and one nitrogen atom—substituted at the 5-position with a methylamine group. The hydrochloride salt enhances the compound’s stability and solubility in polar solvents. The electronic configuration of the isoxazole ring, with its conjugated π-system and heteroatoms, influences reactivity and intermolecular interactions .

Key structural features include:

-

Isoxazole core: Aromaticity and dipole moment (~2.5 D) enable participation in π-π stacking and dipole-dipole interactions.

-

Methylamine side chain: The basic amine group (pKa ~10.5) facilitates protonation, forming the hydrochloride salt for improved bioavailability.

-

Substituent effects: The methyl group at the amine nitrogen modulates steric and electronic properties, affecting binding affinity to biological targets .

Synthetic Methodologies

One-Pot Multicomponent Synthesis

A regioselective one-pot protocol for N,N-bis(isoxazol-5-yl)methyl tertiary arylamines offers insights into analogous routes for synthesizing Isoxazol-5-ylmethyl-methyl-amine hydrochloride . The method involves:

-

Diprop-3-ynylation: Primary amines react with propargyl bromide in N,N-dimethylformamide (DMF) using calcium hydride (CaH₂) as a base.

-

1,3-Dipolar cycloaddition: In situ-generated nitrile oxides from hydroximyl chlorides undergo cycloaddition with terminal alkynes, forming isoxazole rings.

This approach achieves yields of 65–85% under mild conditions (65°C, 6–12 hours) and demonstrates excellent regioselectivity for the 5-position . Adapting this method could involve substituting primary amines with methylamine precursors to target the desired compound.

Hydrazone Intermediate Route

A patent describing 3-amino-5-methyl isoxazole synthesis highlights a three-step process applicable to related derivatives :

-

Acetyl acetonitrile formation: Ethyl acetate and acetonitrile react in the presence of NaH to form acetyl acetonitrile.

-

Hydrazone synthesis: Reaction with p-toluenesulfonyl hydrazide in methanol yields a crystalline hydrazone intermediate.

-

Ring closure: Hydrazone treatment with hydroxylamine hydrochloride and potassium carbonate in tetrahydrofuran (THF) produces the isoxazole core.

Optimizing step three with methylamine hydrochloride could yield Isoxazol-5-ylmethyl-methyl-amine hydrochloride, avoiding toxic solvents like chloroform .

Physicochemical Characterization Data

Table 1: Comparative NMR Data for Isoxazole Derivatives

The absence of reported data for Isoxazol-5-ylmethyl-methyl-amine hydrochloride underscores the need for targeted spectral studies. Predictions based on analogs suggest:

-

NMR: Singlet at δ 6.2–6.5 (isoxazole H-4), triplet at δ 3.8–4.2 (CH₂NH).

Industrial and Materials Science Applications

Polymer Stabilizers

Isoxazole derivatives scavenge free radicals in polyethylene, increasing thermal stability (decomposition temperature +40°C) .

Coordination Chemistry

The nitrogen and oxygen atoms chelate transition metals, forming complexes with Cu(II) (log K = 8.2) and Fe(III) (log K = 7.9) . Such complexes catalyze Suzuki-Miyaura cross-coupling reactions with 92–97% yield.

Challenges and Future Directions

Synthetic Optimization

Current methods require improvements in:

-

Atom economy: Transitioning to catalytic protocols (e.g., Pd-catalyzed amination).

-

Solvent systems: Replacing DMF with biodegradable solvents like cyclopentyl methyl ether.

Toxicity Profiling

In vitro cytotoxicity assays (HepG2 cells) reveal an LD₅₀ of 120 µM for related isoxazoles, necessitating structural modifications to enhance therapeutic indices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume